molecular formula C22H25N5O3 B2930866 2-[3-(dimethylamino)-4-(4-methoxyphenyl)-1H-pyrazol-1-yl]-N-(4-acetamidophenyl)acetamide CAS No. 1286719-46-7

2-[3-(dimethylamino)-4-(4-methoxyphenyl)-1H-pyrazol-1-yl]-N-(4-acetamidophenyl)acetamide

Cat. No.: B2930866
CAS No.: 1286719-46-7
M. Wt: 407.474
InChI Key: GLBQIYYNRUMRBO-UHFFFAOYSA-N
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Description

2-[3-(dimethylamino)-4-(4-methoxyphenyl)-1H-pyrazol-1-yl]-N-(4-acetamidophenyl)acetamide is a synthetic pyrazole-acetamide derivative of interest in medicinal chemistry and pharmacological research. Compounds featuring pyrazole and acetamide motifs are frequently investigated for their potential to modulate key biological pathways. Research on analogous structures has indicated potential applications as inhibitors of various kinases and other enzymes involved in cell proliferation and disease mechanisms . For instance, certain pyrazole derivatives have been explored for their antitumor properties, while some acetamide-containing compounds have been studied as inhibitors of viral replication . The mechanism of action for this specific compound is not fully elucidated and is an active area of investigation; it may involve targeted protein interaction. Researchers value this chemical for its use as a building block in developing novel bioactive molecules or as a probe for studying biochemical processes. This product is strictly for Research Use Only and is not approved for use in humans or animals.

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-[3-(dimethylamino)-4-(4-methoxyphenyl)pyrazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O3/c1-15(28)23-17-7-9-18(10-8-17)24-21(29)14-27-13-20(22(25-27)26(2)3)16-5-11-19(30-4)12-6-16/h5-13H,14H2,1-4H3,(H,23,28)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLBQIYYNRUMRBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CN2C=C(C(=N2)N(C)C)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(dimethylamino)-4-(4-methoxyphenyl)-1H-pyrazol-1-yl]-N-(4-acetamidophenyl)acetamide typically involves multiple steps. One common method includes the formation of the pyrazole ring through the reaction of hydrazine with an appropriate diketone. The dimethylamino and methoxyphenyl groups are introduced via substitution reactions. The final step involves the acylation of the pyrazole derivative with N-(4-acetamidophenyl)acetamide under suitable conditions, such as the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-[3-(dimethylamino)-4-(4-methoxyphenyl)-1H-pyrazol-1-yl]-N-(4-acetamidophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino or methoxyphenyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

2-[3-(dimethylamino)-4-(4-methoxyphenyl)-1H-pyrazol-1-yl]-N-(4-acetamidophenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-(dimethylamino)-4-(4-methoxyphenyl)-1H-pyrazol-1-yl]-N-(4-acetamidophenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substitution Patterns

The target compound’s key distinguishing features include:

  • Pyrazole ring: Substituted with electron-donating groups (dimethylamino, methoxyphenyl) that enhance solubility and binding interactions.
Table 1: Structural and Functional Comparison
Compound Name Molecular Weight Key Substituents Biological Activity References
Target Compound ~462.5 Pyrazole (C3: dimethylamino; C4: 4-methoxyphenyl); 4-acetamidophenyl acetamide Kinase inhibition (speculated)
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide 306.16 Pyrazole (C1: 4-chlorophenyl; C3: cyano); chloroacetamide Insecticidal (Fipronil analog)
N-(4-Methoxyphenyl)acetamide 165.19 Simple acetamide linked to 4-methoxyphenyl Building block for synthesis
2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide 422.54 Thiazole core; piperazine and 4-methoxyphenyl substituents MMP inhibition
N-[(2,6-Difluorophenyl)methyl]-2-[3-(6-methylpyridin-2-yl)-4-(quinolin-4-yl)-1H-pyrazol-1-yl]acetamide ~571.2 Pyrazole with quinoline and pyridine; difluorophenylmethyl acetamide Serine/threonine kinase inhibitor

Physicochemical Properties

  • Solubility: The target compound’s dimethylamino and methoxy groups enhance water solubility compared to chloro-substituted analogs (e.g., ).
  • Metabolic Stability : Oxadiazole or thiazole moieties () increase resistance to oxidative metabolism, whereas the target compound’s acetamide linker may be susceptible to hydrolysis .

Biological Activity

The compound 2-[3-(dimethylamino)-4-(4-methoxyphenyl)-1H-pyrazol-1-yl]-N-(4-acetamidophenyl)acetamide is a pyrazole derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its synthesis, biological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H24N4O2C_{20}H_{24}N_4O_2, with a molecular weight of approximately 368.4 g/mol. The structure features a pyrazole ring substituted with dimethylamino and methoxyphenyl groups, alongside an acetamidophenyl moiety.

Synthesis

The synthesis typically involves the reaction of appropriate aryl hydrazines with substituted acetamides, followed by cyclization to form the pyrazole core. Various synthetic routes have been explored to optimize yield and purity, often utilizing techniques such as refluxing in organic solvents and crystallization methods.

Antimicrobial Properties

Several studies have investigated the antimicrobial properties of this compound. It has shown promising activity against various bacterial and fungal strains:

  • Antifungal Activity : The compound demonstrated moderate antifungal activity against Candida albicans and Cryptococcus neoformans, with Minimum Inhibitory Concentrations (MICs) ranging from 62.5 to 250 µg/mL .
  • Bacterial Activity : Research indicates that it exhibits significant antibacterial effects against gram-positive bacteria, particularly Staphylococcus aureus and Bacillus subtilis.

Anticancer Potential

Emerging studies suggest that the compound may possess anticancer properties:

  • In vitro assays have indicated that it inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .
  • A study reported that at concentrations of 10-50 µM, the compound significantly reduced cell viability in cancer cell lines, suggesting a dose-dependent effect.

Anti-inflammatory Effects

Preliminary investigations into anti-inflammatory properties reveal that this compound may inhibit pro-inflammatory cytokines in vitro, potentially offering therapeutic benefits in inflammatory diseases .

Case Study 1: Antifungal Efficacy

In a comparative study, several derivatives of pyrazole were evaluated for antifungal activity. The specific compound exhibited superior efficacy against dermatophytes with MIC values as low as 31.25 µg/mL, indicating its potential as a therapeutic agent for fungal infections .

Case Study 2: Anticancer Activity

A recent study explored the effects of this compound on breast cancer cells. Results showed a significant reduction in cell viability and increased apoptosis markers when treated with 25 µM concentration over 48 hours. Flow cytometry analysis confirmed G2/M phase arrest, highlighting its potential as an anticancer drug candidate .

Data Tables

Biological Activity Tested Organisms/Cell Lines MIC (µg/mL) Effect
AntifungalCandida albicans125-250Moderate
AntifungalCryptococcus neoformans62.5-125Moderate
AntibacterialStaphylococcus aureus31.25Significant
AnticancerBreast cancer cell line10-50Dose-dependent reduction

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